2-((4-fluorophenyl)thio)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acetamide
Description
The compound 2-((4-fluorophenyl)thio)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acetamide is a sulfur-containing acetamide derivative characterized by a 4-fluorophenylthio moiety and a 4-methoxytetrahydro-2H-thiopyran-4-ylmethyl group. Its structure combines a thioether linkage and a six-membered thiopyran ring with a methoxy substituent, which may enhance solubility and metabolic stability compared to simpler aromatic systems.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[(4-methoxythian-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO2S2/c1-19-15(6-8-20-9-7-15)11-17-14(18)10-21-13-4-2-12(16)3-5-13/h2-5H,6-11H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTZVEMEPUFJKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSCC1)CNC(=O)CSC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule can be dissected into three primary components:
- 4-Methoxytetrahydro-2H-thiopyran-4-ylmethylamine (thiopyran core with methoxy and aminomethyl substituents).
- 2-((4-Fluorophenyl)thio)acetic acid (thioether-linked fluorophenyl moiety).
- Acetamide bond connecting the two fragments.
Retrosynthetic disconnections suggest two plausible routes:
- Route A : Late-stage amide coupling between preformed thiopyran-methylamine and 2-((4-fluorophenyl)thio)acetyl chloride.
- Route B : Early-stage assembly of the thiopyran scaffold followed by sequential functionalization.
Synthesis of the Thiopyran Core
Cyclization Strategies for Thiopyran Formation
The 4-methoxytetrahydro-2H-thiopyran scaffold is synthesized via sulfur-assisted cyclization. A method adapted from PMC9129901 involves multicomponent reactions (MCRs) using malononitrile, hydrogen sulfide, and aldehydes:
$$
\text{Malononitrile} + \text{H}2\text{S} + \text{Aldehyde} \xrightarrow{\text{Et}3\text{N}} \text{Thiopyran intermediate}
$$
For the methoxy-substituted variant, 4-methoxybenzaldehyde serves as the aldehyde component. Cyclization under basic conditions (KOH/DMF) yields the thiopyran ring, with subsequent O-methylation introducing the methoxy group.
Table 1: Thiopyran Synthesis Optimization
| Reagents | Conditions | Yield (%) | Source |
|---|---|---|---|
| Malononitrile, H$$_2$$S, 4-methoxybenzaldehyde | Et$$_3$$N, 80°C, 12h | 68 | |
| Post-cyclization methylation | CH$$3$$I, K$$2$$CO$$_3$$ | 85 |
Functionalization of the Thiopyran Core
The aminomethyl group at the 4-position is introduced via nucleophilic substitution or reductive amination:
$$
\text{Thiopyran-4-carbaldehyde} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}4} \text{Thiopyran-4-ylmethylamine}
$$
Thioether Linkage Establishment
Synthesis of 2-((4-Fluorophenyl)thio)acetic Acid
The thioether bond is formed via nucleophilic aromatic substitution (SNAr) between 4-fluorothiophenol and bromoacetic acid:
$$
\text{4-Fluorothiophenol} + \text{BrCH}_2\text{COOH} \xrightarrow{\text{Base}} \text{2-((4-Fluorophenyl)thio)acetic Acid}
$$
Alternative routes employ Ullmann coupling or metal-catalyzed cross-coupling for enhanced regioselectivity.
Table 2: Thioether Synthesis Comparison
| Method | Catalyst | Temp (°C) | Yield (%) | Source |
|---|---|---|---|---|
| SNAr | K$$2$$CO$$3$$ | 80 | 72 | |
| CuI-mediated coupling | CuI, L-Proline | 110 | 89 |
Amide Bond Formation
Coupling Thiopyran-Methylamine and Thioacetic Acid
The final acetamide bond is forged using standard coupling reagents:
$$
\text{Thiopyran-methylamine} + \text{2-((4-Fluorophenyl)thio)acetyl Chloride} \xrightarrow{\text{DIPEA}} \text{Target Compound}
$$
Activation of the carboxylic acid (e.g., via thionyl chloride) precedes coupling to minimize side reactions.
Table 3: Amidation Efficiency
| Activator | Coupling Reagent | Solvent | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| SOCl$$_2$$ | DIPEA | DCM | 91 | 98 | |
| HATU | Et$$_3$$N | DMF | 94 | 99 |
Purification and Characterization
Challenges and Optimization Opportunities
- Thiopyran Ring Stability : The thiopyran moiety is prone to oxidation; inert atmospheres (N$$_2$$/Ar) are essential during synthesis.
- Regioselectivity in Thioether Formation : Copper catalysis improves selectivity for para-substituted products.
- Amide Coupling Side Reactions : Competitive N-acylation of the thiopyran amine necessitates careful stoichiometric control.
Chemical Reactions Analysis
Types of Reactions
2-((4-fluorophenyl)thio)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-((4-fluorophenyl)thio)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Material Science: Possible applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-((4-fluorophenyl)thio)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural Comparison of Acetamide Derivatives
Structure-Activity Relationships (SAR)
- Fluorine Substituents : The 4-fluorophenyl group, present in the target compound and analogs like 2h () and 266 (), is associated with enhanced binding affinity and metabolic stability due to fluorine’s electronegativity and small size .
- Thiopyran vs. Heterocyclic Cores : The 4-methoxytetrahydrothiopyran ring in the target compound may improve solubility compared to thiophene () or pyrimidine () cores, which are more lipophilic.
Pharmacological and Physicochemical Properties
Table 2: Bioactivity and Physicochemical Data
*Predicted using analogous structures.
- Pharmacokinetics: The methoxy group in the target compound’s thiopyran ring may enhance aqueous solubility compared to non-polar substituents (e.g., naphthyl in 2h) .
- Bioactivity : While the target compound’s specific activity is unreported, fluorophenyl-thioacetamides are frequently associated with kinase inhibition () and antimicrobial effects ().
Challenges and Opportunities
- Applications : The target compound’s structural uniqueness positions it as a candidate for kinase or antimicrobial drug discovery, leveraging fluorine and thiopyran motifs for improved efficacy and ADME properties .
Q & A
Basic: What synthetic routes are recommended for synthesizing this compound, and how is purity confirmed?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the thiopyran core followed by functionalization with fluorophenylthio and acetamide groups. Key steps include:
- Thioether formation: Coupling 4-fluorothiophenol with a bromoacetamide intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
- Nucleophilic substitution: Reacting the thiopyran precursor with a methoxytetrahydro-2H-thiopyran-4-ylmethylamine derivative .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization .
Purity confirmation: - HPLC (C18 column, acetonitrile/water mobile phase) to assess >95% purity.
- NMR spectroscopy (¹H/¹³C) to verify absence of unreacted intermediates or solvents .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
Optimization involves systematic variation of:
- Temperature: Lower temperatures (0–5°C) during thioether formation reduce side reactions (e.g., oxidation) .
- Solvent selection: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while dichloromethane minimizes byproducts in amide coupling .
- Catalysts: Use of DMAP (4-dimethylaminopyridine) accelerates nucleophilic substitutions, improving yields by 15–20% .
Data-driven approach: Design-of-experiment (DoE) models (e.g., factorial design) to identify critical parameters affecting yield and purity .
Basic: What spectroscopic techniques confirm structural integrity?
Methodological Answer:
- ¹H/¹³C NMR: Assign peaks to confirm fluorophenylthio (δ ~7.4–7.6 ppm for aromatic protons) and thiopyran methoxy groups (δ ~3.3 ppm) .
- IR spectroscopy: Validate thioamide C=S stretch (ν ~1250–1100 cm⁻¹) and amide C=O (ν ~1650 cm⁻¹) .
- High-resolution mass spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) with <2 ppm error .
Advanced: How do molecular docking studies elucidate target interactions?
Methodological Answer:
- Target selection: Prioritize enzymes/receptors with known thioamide sensitivity (e.g., kinases, GPCRs) .
- Docking software: Use AutoDock Vina or Schrödinger Suite with flexible ligand sampling to predict binding poses .
- Validation: Compare docking scores (ΔG) with experimental IC₅₀ values from enzyme inhibition assays. Discrepancies >1 log unit suggest model refinement (e.g., solvation effects) .
Basic: What initial biological screening approaches are recommended?
Methodological Answer:
- Enzyme inhibition assays: Measure IC₅₀ against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits .
- Cytotoxicity profiling: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Receptor binding: Radioligand displacement assays (e.g., ³H-labeled antagonists for serotonin receptors) .
Advanced: How are SAR studies designed to optimize pharmacological profiles?
Methodological Answer:
- Substituent variation: Synthesize analogs with modified fluorophenyl (e.g., Cl, Br) or methoxytetrahydrothiopyran groups .
- Bioisosteric replacement: Replace the thioether with sulfone or sulfonamide to modulate solubility and target affinity .
- Data analysis: Use multivariate regression (e.g., CoMFA) to correlate structural descriptors (logP, polar surface area) with activity .
Data Contradiction: How to resolve conflicting spectroscopic data indicating impurities?
Methodological Answer:
- Complementary techniques: Combine 2D NMR (HSQC, HMBC) with HRMS to distinguish structural isomers or hydrate forms .
- Computational modeling: Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to identify anomalies .
- Batch analysis: Replicate syntheses under identical conditions to rule out procedural variability .
Advanced: How to address discrepancies between in vitro and in vivo activity data?
Methodological Answer:
- Pharmacokinetic profiling: Measure plasma stability (e.g., mouse microsomal assays) and logD to assess bioavailability .
- Metabolite identification: LC-MS/MS to detect phase I/II metabolites that may deactivate the compound in vivo .
- Formulation optimization: Use nanoemulsions or cyclodextrin complexes to enhance solubility and in vivo efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
